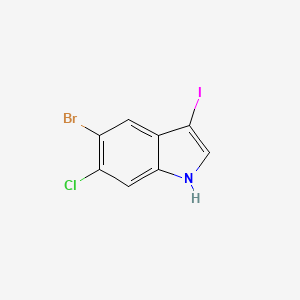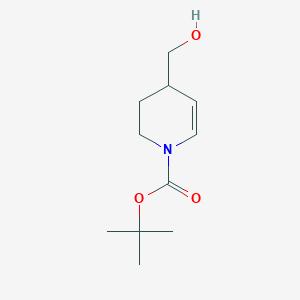![molecular formula C36H47ClN2Pd+ B6289992 Chloro[(1,2,3-H)-3-phenyl-2-propenyl][1,3-bis(2,6-diisopropylphenyl)-4,5-di-H-imidazol-2-ylidene]palladium(II), 97% CAS No. 884879-24-7](/img/structure/B6289992.png)
Chloro[(1,2,3-H)-3-phenyl-2-propenyl][1,3-bis(2,6-diisopropylphenyl)-4,5-di-H-imidazol-2-ylidene]palladium(II), 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro[(1,2,3-H)-3-phenyl-2-propenyl][1,3-bis(2,6-diisopropylphenyl)-4,5-di-H-imidazol-2-ylidene]palladium(II), 97% is a useful research compound. Its molecular formula is C36H47ClN2Pd+ and its molecular weight is 649.6 g/mol. The purity is usually 95%.
The exact mass of the compound Chloro[(1,2,3-H)-3-phenyl-2-propenyl][1,3-bis(2,6-diisopropylphenyl)-4,5-di-H-imidazol-2-ylidene]palladium(II), 97% is 648.24626 g/mol and the complexity rating of the compound is 557. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Chloro[(1,2,3-H)-3-phenyl-2-propenyl][1,3-bis(2,6-diisopropylphenyl)-4,5-di-H-imidazol-2-ylidene]palladium(II), 97% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloro[(1,2,3-H)-3-phenyl-2-propenyl][1,3-bis(2,6-diisopropylphenyl)-4,5-di-H-imidazol-2-ylidene]palladium(II), 97% including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis: Catalytic Cycloisomerization
This compound is utilized in organic synthesis, particularly in the catalytic cycloisomerization of 2-(iodoethynyl)aryl esters . The process involves a [1,2]-iodine shift and a C-O ring-closure step, leading to the formation of 3-iodo-2-acyl benzofurans. This transformation is facilitated by the compound’s ability to act as a catalyst, promoting the formation of a new ring with the addition of a ketone functionality.
Pharmaceutical Intermediates: Luminescent Properties
In the pharmaceutical industry, this palladium compound serves as a reagent in the synthesis of NHC Copper (I) complexes bearing dipyridylamine ligands. These complexes exhibit interesting luminescent properties and are potential candidates for organic light-emitting diode (OLED) applications .
Medicinal Chemistry: Drug Synthesis
The compound’s derivatives are integral in the development of new drugs. They exhibit a range of biological activities, including antibacterial, antitumor, and anti-inflammatory effects. For instance, it’s used in the synthesis of 5,6-Dimethyl-9-oxo-9H-xanthene-4-acetic Acid Methyl Ester, a derivative of the drug Vadimezan .
Catalysis: Cross-Coupling Reactions
It acts as a catalyst for carbonylative cross-coupling of pyridyl halides with aryl boronic acids. This application is crucial for creating complex molecules that are used in various everyday applications, including pharmaceuticals and agrochemicals .
Advanced Material Science: Imidazole Derivatives
Imidazole derivatives, like the one , are key components in the synthesis of functional molecules. These molecules have applications in material science, where they are used to create advanced materials with specific properties .
Chemical Research: Catalytic Activity
The compound displays notable catalytic activity and is used in several organic transformations, including C-H activation and Suzuki-Miyaura coupling. Its performance can be attributed to the unique coordination properties of the imidazolium cation .
Environmental Applications: Stability and Solubility
Due to its excellent thermal stability and good solubility in organic solvents, this compound is also researched for environmental applications where these properties are essential .
Safety and Handling Protocols
While not a direct application, it’s important to note the safety protocols in handling such compounds. Due to potential toxicity and risks to aquatic life, proper storage, handling, and personal protective equipment are crucial when working with this chemical in any research application .
Wirkmechanismus
Target of Action
The primary target of this compound is the catalytic site of various biochemical reactions . The compound acts as a catalyst, facilitating the reaction without being consumed in the process .
Mode of Action
The compound interacts with its targets by forming a complex with the reactants . This complex formation lowers the activation energy of the reaction, allowing it to proceed more efficiently . The compound is then released unchanged at the end of the reaction .
Biochemical Pathways
The compound affects various biochemical pathways, particularly those involving olefin and carbonyl reduction, carbene transfer reactions, aziridination of olefins, and methyleneation of aldehydes . The downstream effects include the formation of new chemical bonds and the synthesis of complex organic molecules .
Pharmacokinetics
Itsbioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of the compound’s action include the synthesis of new molecules and the facilitation of biochemical reactions . These effects can have significant impacts on cellular function and metabolism .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These include the pH, temperature, and the presence of other molecules that can interact with the compound . For example, extreme pH or temperature conditions could potentially denature the compound, reducing its efficacy .
Eigenschaften
InChI |
InChI=1S/C27H38N2.C9H9.ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-2-6-9-7-4-3-5-8-9;;/h9-14,18-21H,15-16H2,1-8H3;2-8H,1H2;1H;/q;;;+2/p-1 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSQOEMHCPJAGB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CC[N+](=[C-]2)C3=C(C=CC=C3C(C)C)C(C)C.C=C[CH]C1=CC=CC=C1.Cl[Pd+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H47ClN2Pd+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 155885080 | |
CAS RN |
884879-24-7 |
Source


|
| Record name | Cinnamylchloro[1,3-bis-(diisopropyl-phenyl)-2-imidazolidinyliden]pd(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5R)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one](/img/structure/B6289914.png)

![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diol trifluoroacetate](/img/structure/B6289922.png)



![[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289959.png)
![1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate, 98%](/img/structure/B6289968.png)
![[S(R)]-N-[(1R)-1-[2-(diphenylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6289976.png)
![[t-BuDavePhos Palladacycle Gen. 3], 98%](/img/structure/B6289997.png)


![Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide](/img/structure/B6290015.png)